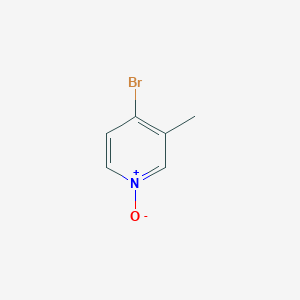

4-Bromo-3-methylpyridine 1-oxide

Description

4-Bromo-3-methylpyridine 1-oxide (CAS 10168-58-8) is a brominated pyridine derivative featuring a methyl group at the 3-position and an N-oxide functional group. Its molecular formula is C₆H₆BrNO, with a molecular weight of 187.98 g/mol (calculated). The N-oxide group enhances polarity and solubility in polar solvents, making it valuable in pharmaceutical and chemical synthesis applications. This compound is commercially available at 97% purity .

Propriétés

IUPAC Name |

4-bromo-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKSGWJJIGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310920 | |

| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10168-58-8 | |

| Record name | 10168-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 3-Methylpyridine

Bromination introduces a bromine atom at the 4-position of 3-methylpyridine. Industrially, this is achieved using hydrogen bromide (HBr) or molecular bromine (Br₂) in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). Reaction temperatures typically range from 0°C to 50°C to control exothermicity and minimize side reactions like dibromination. Solvents such as dichloromethane (DCM) or ethyl acetate are employed to enhance reagent miscibility.

Oxidation to N-Oxide

The brominated intermediate is subsequently oxidized to the N-oxide using hydrogen peroxide (H₂O₂, 25–35% w/w) under acidic conditions. Titanium-silicon molecular sieves (TS-1) or transition metal oxides (e.g., MoO₃) catalyze this step, with reaction times varying from 6 to 10 hours at 60–75°C. The use of phosphate buffers (pH 3.8–4.2) stabilizes peroxide decomposition, improving yields to >85%.

Advanced Continuous Flow Microreactor Technique

Recent patents describe a microreactor-based system to enhance reaction control and safety (Figure 1).

Process Design

-

Feed Preparation : 3-Methylpyridine and a catalyst mixture (phosphomolybdic acid/MoO₃, 1:2–2:1 w/w) are premixed in Storage Tank A. Hydrogen peroxide (25–35%, pH 3.8–4.2) is held in Tank B.

-

Mixing and Reaction : Feeds are combined in a micro-mixer (flow rate ≥1 m/s) and directed to a high-temperature reactor (75–90°C). The microreactor’s large surface-area-to-volume ratio enables rapid heat dissipation, preventing thermal runaway.

-

Recycling and Cooling : The effluent is cooled to 20–30°C in a low-temperature segment and cycled back to Tank A until H₂O₂ depletion (<1%). This closed-loop system achieves 97% conversion with 93% isolated purity.

Alternative Oxidation Strategies Using Organic Peroxides

Organic peroxides like m-chloroperoxybenzoic acid (mCPBA) offer a low-temperature oxidation alternative.

Protocol from Patent CN115160220A

-

Reaction Setup : 3-Methylpyridine (1.0 eq) is dissolved in DCM at 0–5°C. mCPBA (1.5 eq) is added gradually, and the mixture is stirred at 20–25°C for 24 hours.

-

Workup : The solvent is evaporated, and the residue is washed with aqueous NaOH (20%) to remove excess acid. Extraction with DCM and drying over Na₂SO₄ yield the N-oxide as a crystalline solid.

-

Performance : This method achieves 95% yield and 96% purity for analogous pyridine-N-oxide derivatives, though direct data for this compound remains unpublished.

Comparative Evaluation of Synthetic Methodologies

*Extrapolated from analogous compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-methylpyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-3-methylpyridine 1-oxide serves as a versatile building block in the synthesis of various pharmaceutical compounds:

- Phosphodiesterase Inhibitors : Research indicates that derivatives of this compound can act as potent phosphodiesterase type 4 (PDE4) inhibitors, which are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) . A structure-activity relationship (SAR) study highlighted the optimization of pharmacokinetic parameters for these analogues, leading to the identification of more effective PDE4 inhibitors .

- GABA Receptor Modulators : The compound has been explored for its ability to act as a ligand at the benzodiazepine site of GABA receptors, showing potential in developing treatments for anxiety and sleep disorders . Studies have identified tricyclic pyridones derived from this compound that exhibit functional selectivity for specific GABA receptor subtypes .

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as an intermediate for various reactions:

- Synthesis of Heterocycles : It is employed in the synthesis of complex heterocyclic compounds, including pyranopyridinones, through halopyridinecarbonitrile reactions . This versatility allows chemists to create a wide array of functionalized pyridine derivatives.

- Ascididemin Analogues : The compound has been used in the total synthesis of ascididemin, a natural product with anticancer properties, demonstrating its utility in producing bioactive molecules .

Case Study 1: PDE4 Inhibitors Development

A study published in Bioorganic & Medicinal Chemistry Letters detailed the development of substituted pyridine-N-oxides as PDE4 inhibitors. The research focused on modifying the structure of 4-bromo-3-methylpyridine to enhance its pharmacological profile. The results indicated that specific substitutions improved efficacy and selectivity against PDE4 enzymes, paving the way for new therapeutic agents .

Case Study 2: GABA Receptor Ligands

Another investigation explored the binding affinity of tricyclic pyridones derived from this compound at GABA receptors. The findings revealed that certain derivatives exhibited high selectivity for α2/α3 subtypes over α1, highlighting their potential as anxiolytic agents with reduced sedative effects .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-methylpyridine 1-oxide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Substituent Position and Reactivity

- N-Oxide vs. Non-Oxidized Pyridines: The N-oxide group in this compound increases polarity and binding affinity in biological systems. In contrast, 2-Bromo-3-methylpyridine lacks this moiety, limiting its role in charge-based interactions .

- Nitro Group Addition : The 2-Bromo-3-Methyl-4-nitropyridine 1-oxide (CAS 60323-97-9) contains a nitro group, which introduces strong electrophilicity. This property facilitates reactions like reduction to amines but may also increase toxicity .

Electronic and Steric Effects

- Methoxy vs. Methyl Groups : 4-Bromo-3-methoxypyridine 1-oxide (CAS 109911-37-7) has a methoxy group, which is electron-donating via resonance, altering the pyridine ring’s electronic environment compared to the electron-neutral methyl group in the main compound. This difference could influence regioselectivity in substitution reactions .

- Positional Isomerism : 4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3) demonstrates how substituent placement affects steric hindrance and reactivity. The 2-methoxy group may hinder access to the 4-bromo site during reactions .

Physicochemical Properties

- Density and Solubility : The nitro-containing derivative (CAS 60323-97-9) has a higher density (1.85 g/cm³) and lower pKa (-2.38) than the main compound, indicating greater acidity and compact molecular packing .

- LogP Values : The methoxy derivative (CAS 109911-37-7) has a logP of 1.89, suggesting moderate lipophilicity, whereas the main compound’s logP is likely lower due to the N-oxide’s hydrophilicity .

Research and Application Insights

- Biological Activity: N-oxide pyridines, such as 4-hydroxy pyridine 1-oxide, show anticancer properties via protein-ligand interactions .

- Synthetic Utility : The bromo group in the main compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the N-oxide can direct electrophilic substitutions to specific ring positions .

Activité Biologique

4-Bromo-3-methylpyridine 1-oxide is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features—specifically the presence of a bromine atom and an oxide functional group—contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, influencing various biochemical pathways. For instance, it interacts with kinases, altering phosphorylation states of proteins involved in cell signaling . This inhibition can lead to changes in cellular metabolism and function.

Interaction with Biological Systems

This compound's ability to form complexes with metal ions enhances its utility in catalysis and material science. It acts as a ligand in coordination chemistry, which may contribute to its biological activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is relatively stable under ambient conditions but may degrade under harsh environments. Its distribution within biological systems is facilitated by specific transporters, which also influence its efficacy .

Biochemical Pathways

This compound participates in various biochemical reactions, including:

- Suzuki-Miyaura Coupling Reactions : It acts as a halide source, facilitating the formation of new carbon-carbon bonds .

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, leading to diverse derivatives .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for developing new antibiotics . |

| Enzyme Inhibition | Inhibits specific kinases; alters cellular signaling pathways leading to metabolic changes . |

| Coordination Chemistry | Forms stable complexes with metal ions; enhances catalytic properties in synthetic applications . |

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylpyridine | C6H7N | Lacks halogen; used in flavoring and fragrances. |

| 4-Chloro-3-methylpyridine | C6H6ClN | Chlorine instead of bromine; different reactivity profile. |

| 2-Bromo-5-methylpyridine | C6H6BrN | Different position of substituents; unique biological activity. |

This compound stands out due to its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methylpyridine 1-oxide, and how can regioselectivity be controlled?

Answer: The synthesis typically involves bromination and oxidation steps. For example:

- Bromination : Direct bromination of 3-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) to target the 4-position .

- Oxidation : Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to form the N-oxide .

Regioselectivity in bromination is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density and molecular orbital interactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : H and C NMR confirm substitution patterns and oxidation state. The deshielding of the pyridine ring protons (δ 8.0–8.5 ppm) and N-oxide resonance (δ ~160 ppm in C) are diagnostic .

- FT-IR : The N-O stretch appears as a strong band near 1250–1300 cm .

- UV-Vis : Useful for studying electronic transitions, particularly in coordination chemistry applications .

Q. How can thermal stability and decomposition pathways of this compound be evaluated?

Answer:

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and exothermic/endothermic events.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products .

Advanced Research Questions

Q. How does the N-oxide moiety influence the compound’s reactivity in cross-coupling reactions?

Answer: The N-oxide group enhances electron density on the pyridine ring, facilitating oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, the bromine atom at the 4-position may undergo competitive elimination. Methodological considerations:

Q. What computational strategies are recommended to resolve contradictions in experimental vs. theoretical data (e.g., bond lengths, reaction energetics)?

Answer:

- DFT Calculations : Employ hybrid functionals (e.g., B3LYP) with dispersion corrections and a 6-311++G(d,p) basis set to model geometry and electronic structure.

- Molecular Dynamics (MD) : Simulate solvent effects and temperature-dependent behavior.

- Validate results against experimental crystallographic data (e.g., X-ray diffraction) or spectroscopic parameters .

Q. How can electrochemical properties inform its application in redox-active systems?

Answer:

- Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., N-oxide reduction at −1.2 to −1.5 V vs. Ag/AgCl) and identify reversible redox couples.

- Differential Pulse Voltammetry (DPV) : Resolve overlapping peaks in complex mixtures.

Reference electrodes (e.g., Fc/Fc) ensure reproducibility. Data from analogous compounds (e.g., 4-methoxypyridine 1-oxide) suggest tunable redox behavior via substituent effects .

Q. What strategies mitigate competing side reactions in nucleophilic aromatic substitution (SNAr) involving this compound?

Answer:

Q. How can protein-ligand binding studies involving this compound be designed?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., survivin in anticancer studies).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) and kinetics.

- In Vitro Assays : Validate activity via enzyme inhibition (e.g., p38 MAP kinase) or cell viability assays (e.g., MTT) .

Data Contradiction Resolution

Q. How should researchers address discrepancies between predicted (DFT) and experimental spectroscopic data?

Answer:

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to DFT calculations.

- Vibrational Analysis : Compare computed IR/Raman spectra with experimental data to identify missing anharmonic effects.

- Crystal Packing Effects : X-ray crystallography may reveal intermolecular interactions absent in gas-phase models .

Q. What methods reconcile conflicting reports on the compound’s stability under acidic conditions?

Answer:

- pH-Dependent Stability Studies : Use UV-Vis or H NMR to monitor degradation at varying pH (1–14).

- LC-HRMS : Identify degradation products (e.g., demethylation or N-oxide reduction).

- Controlled Stress Testing : Accelerate decomposition under high temperature/humidity to map stability thresholds .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.